molecular formula C20H26N4OS B5009036 N-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide

N-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No.: B5009036
M. Wt: 370.5 g/mol
InChI Key: WQUATQIWDLIJEF-UHFFFAOYSA-N
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Description

The compound “N-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a piperidine ring, a pyrazole ring, a cyclopropane ring, and a carboxamide group. The presence of a methylthio group attached to a benzyl group indicates potential for interesting chemical reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and functional groups in three-dimensional space. The presence of the nitrogen in the piperidine and pyrazole rings, the sulfur in the methylthio group, and the oxygen in the carboxamide group could potentially form hydrogen bonds and other interactions that would influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the carboxamide group could potentially undergo hydrolysis, the pyrazole ring might participate in electrophilic substitution reactions, and the methylthio group could be involved in oxidation or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it more soluble in polar solvents, while the presence of nonpolar groups could increase its solubility in nonpolar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, reactivity, and potential applications. For example, it could be studied for potential use in pharmaceuticals, materials science, or other areas .

Properties

IUPAC Name

N-[2-[1-[(3-methylsulfanylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-26-18-4-2-3-15(13-18)14-23-11-8-17(9-12-23)24-19(7-10-21-24)22-20(25)16-5-6-16/h2-4,7,10,13,16-17H,5-6,8-9,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUATQIWDLIJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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